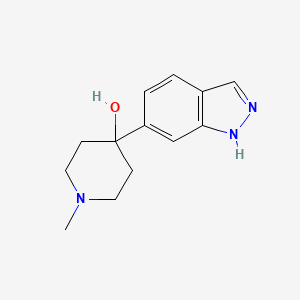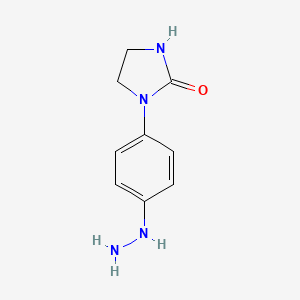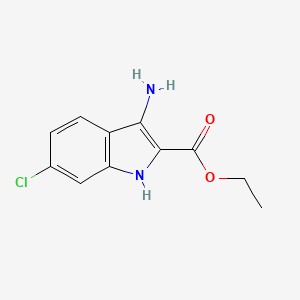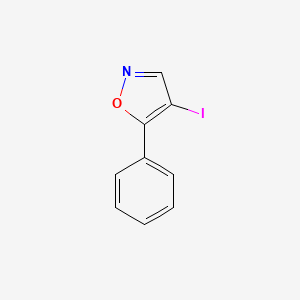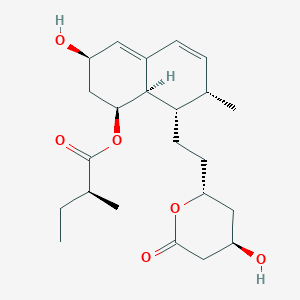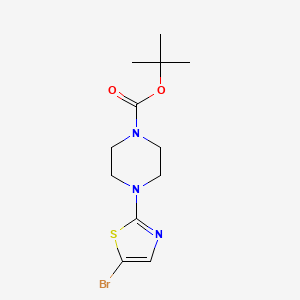![molecular formula C27H17N5Na2O8S B1498401 disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate CAS No. 72207-95-5](/img/structure/B1498401.png)
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino, hydroxy, and sulfo groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino benzoic acid, followed by coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can help in maintaining the required reaction conditions and improving the yield. Catalysts and solvents are often employed to enhance the reaction rates and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in redox reactions, while the sulfo and hydroxy groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzoic acid: Known for its use in dye synthesis and pharmaceutical applications.
4-Amino-3-hydroxybenzoic acid: Used in the preparation of sphingosine kinase inhibitors.
Benzoic acid, 4-hydroxy-: Commonly used as a preservative and in the synthesis of various organic compounds.
Uniqueness
The unique combination of functional groups in benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2) allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
72207-95-5 |
|---|---|
Fórmula molecular |
C27H17N5Na2O8S |
Peso molecular |
617.5 g/mol |
Nombre IUPAC |
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C27H19N5O8S.2Na/c28-14-6-5-13-11-22(41(38,39)40)24(25(34)17(13)12-14)32-30-19-8-7-18(15-3-1-2-4-16(15)19)29-31-20-9-10-21(33)23(26(20)35)27(36)37;;/h1-12,33-35H,28H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clave InChI |
HWMSOVGCOJHRML-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Key on ui other cas no. |
72207-95-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1498319.png)
![1,6-Bis[3-(trifluoromethyl)-3H-diazirin-3-yl]-3,8-dimethoxydibenzeneDiscontinued](/img/structure/B1498320.png)
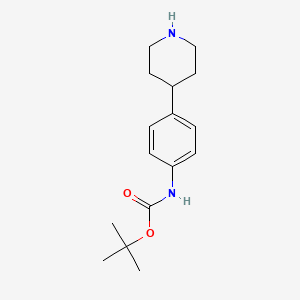
![1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone](/img/structure/B1498326.png)
